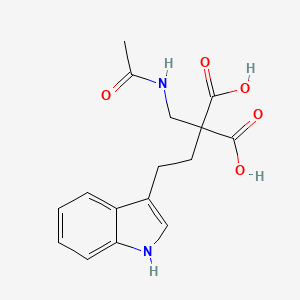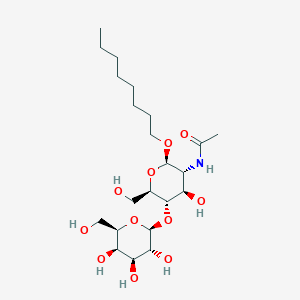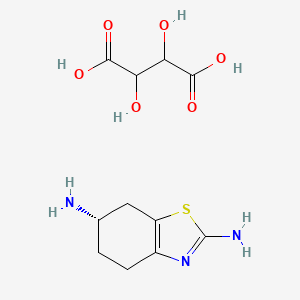
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium is a chemical compound that belongs to the class of pyridinium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloromethyl group and the N-oxide functionality imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium typically involves the chloromethylation of 2,3-dimethylpyridine followed by oxidation to introduce the N-oxide functionality. The reaction conditions may include the use of chloromethylating agents such as formaldehyde and hydrochloric acid, followed by oxidation using agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chloromethylation and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of amines, ethers, or thioethers.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium would depend on its specific interactions with molecular targets. The N-oxide functionality may play a role in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyridine: Lacks the chloromethyl and N-oxide functionalities.
5-(Chloromethyl)pyridine: Lacks the dimethyl and N-oxide functionalities.
2,3-Dimethyl N-Oxidopyridine: Lacks the chloromethyl group.
Uniqueness
The presence of both the chloromethyl group and the N-oxide functionality in 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium imparts unique chemical properties that distinguish it from similar compounds
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
5-(chloromethyl)-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(4-9)5-10(11)7(6)2/h3,5H,4H2,1-2H3 |
InChIキー |
QOZBCOUEJJMEGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C[N+](=C1C)[O-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)




